Cefixime Ethyl Ester (Cefixime EP Impurity F) Cefixime Ethyl Ester (Cefixime EP Impurity F) Cefixime EP Impurity F is an impurity of the third generation cephalosporin antibiotic, Cefixime
Brand Name: Vulcanchem
CAS No.: 79368-95-9
VCID: VC21340769
InChI: InChI=1S/C18H19N5O7S2/c1-3-8-6-31-16-12(15(26)23(16)13(8)17(27)28)21-14(25)11(9-7-32-18(19)20-9)22-30-5-10(24)29-4-2/h3,7,12,16H,1,4-6H2,2H3,(H2,19,20)(H,21,25)(H,27,28)/b22-11-/t12-,16-/m1/s1
SMILES: CCOC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O
Molecular Formula: C18H19N5O7S2
Molecular Weight: 481.5 g/mol

Cefixime Ethyl Ester (Cefixime EP Impurity F)

CAS No.: 79368-95-9

Cat. No.: VC21340769

Molecular Formula: C18H19N5O7S2

Molecular Weight: 481.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefixime Ethyl Ester (Cefixime EP Impurity F) - 79368-95-9

CAS No. 79368-95-9
Molecular Formula C18H19N5O7S2
Molecular Weight 481.5 g/mol
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-ethoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C18H19N5O7S2/c1-3-8-6-31-16-12(15(26)23(16)13(8)17(27)28)21-14(25)11(9-7-32-18(19)20-9)22-30-5-10(24)29-4-2/h3,7,12,16H,1,4-6H2,2H3,(H2,19,20)(H,21,25)(H,27,28)/b22-11-/t12-,16-/m1/s1
Standard InChI Key QVMFLNUARRRNPY-WGHMCSAXSA-N
Isomeric SMILES CCOC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O
SMILES CCOC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O
Canonical SMILES CCOC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O

Chemical Identity and Structure

Nomenclature and Identification

Cefixime Ethyl Ester is known by several names and identifiers in scientific and regulatory contexts. Its primary identification is through the CAS registry number 79368-95-9 . The European Pharmacopoeia officially designates it as Cefixime Impurity F, while in commercial contexts it may also be referred to as Cefixime Ethyl Ester Sodium Salt .

The International Union of Pure and Applied Chemistry (IUPAC) provides the systematic name for this compound as (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-((2-ethoxy-2-oxoethoxy)imino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This complex nomenclature reflects the compound's sophisticated molecular structure and stereochemistry. Alternative systematic names have also been documented, including 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(2-ethoxy-2-oxoethoxy)imino]-1-oxoethyl]amino]-3-ethenyl-8-oxo-, (6R,7R)- .

PropertyValueReference
Physical AppearanceOff-white solid
Molecular Weight (Free Acid)481.5 g/mol
Molecular Weight (Sodium Salt)503.48 g/mol
Density1.7±0.1 g/cm³
Polar Surface Area (PSA)231.27000
LogP2.00
Index of Refraction1.742
Recommended Storage Condition2-8°C

The compound's relatively high polar surface area (PSA) of 231.27 indicates significant polarity, which affects its solubility and pharmacokinetic properties. The LogP value of 2.00 suggests moderate lipophilicity, which influences the compound's distribution in biological systems and its behavior during chromatographic analysis.

Pharmaceutical Significance

Analytical Standards and Reference Materials

These reference standards play a critical role in method validation, system suitability testing, and routine quality control analysis. By comparing chromatographic and spectral data of unknown samples with certified reference standards, analysts can confidently identify and quantify Cefixime Ethyl Ester in various pharmaceutical matrices. This comparison is essential for meeting regulatory requirements and ensuring batch-to-batch consistency of Cefixime products.

Comparison to Related Compounds

Relationship to Cefixime

Cefixime Ethyl Ester is structurally related to Cefixime, differing primarily in the esterification of a carboxylic acid group. While Cefixime is an active pharmaceutical ingredient with proven antibacterial properties, Cefixime Ethyl Ester is classified as an impurity in Cefixime formulations. This structural modification likely alters the compound's pharmacological properties, including its activity against bacterial cell wall synthesis.

The presence of the ethyl ester group may affect the compound's stability, solubility, and bioavailability compared to Cefixime. These differences underscore the importance of controlling the levels of Cefixime Ethyl Ester in pharmaceutical preparations to ensure consistent efficacy and safety of the medication. The structural relationship between these compounds also highlights the potential for Cefixime Ethyl Ester to form during manufacturing processes or storage conditions.

Comparison with Cefixime Methyl Ester

Another related compound is Cefixime Methyl Ester (CAS: 88621-01-6), which differs from Cefixime Ethyl Ester only in the nature of the ester group (methyl versus ethyl) . This subtle structural difference results in distinct physical and chemical properties, including a slightly lower molecular weight for Cefixime Methyl Ester (467.5 g/mol) compared to Cefixime Ethyl Ester (481.5 g/mol) .

The IUPAC name for Cefixime Methyl Ester is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , reflecting the methoxy substitution in place of the ethoxy group found in Cefixime Ethyl Ester.

PropertyCefixime Ethyl EsterCefixime Methyl EsterReference
CAS Number79368-95-988621-01-6
Molecular FormulaC18H19N5O7S2C17H17N5O7S2
Molecular Weight481.5 g/mol467.5 g/mol
EP DesignationImpurity FNot specified in search results

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